PMAB is a derivative of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR) []. It serves as a valuable tool in the study of antineoplastic antifolates and their interactions with DHFR [, ]. PMAB belongs to the class of 2,4-diaminopteridine compounds, which are structurally similar to the essential metabolite folic acid [, ]. These compounds act as antagonists of folic acid by inhibiting DHFR, an enzyme crucial for the synthesis of purines, thymidylate, and several amino acids [, , ].
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid is a chemical compound that belongs to the class of pteridine derivatives. It is structurally related to methotrexate, a well-known chemotherapeutic agent. The compound has been studied for its potential applications in treating various diseases, including leishmaniasis, due to its biochemical properties and interactions within biological systems .
The synthesis of 4-(N-((2,4-diamino-6-pteridinyl)methyl)amino)benzoic acid typically involves several key steps:
The molecular structure of 4-(N-((2,4-diamino-6-pteridinyl)methyl)amino)benzoic acid can be represented by the following formula:
The compound participates in various chemical reactions typical of amino acids and pteridines:
The mechanism of action of 4-(N-((2,4-diamino-6-pteridinyl)methyl)amino)benzoic acid is closely related to that of methotrexate, primarily acting as an inhibitor of dihydrofolate reductase. This inhibition leads to:
The physical and chemical properties of 4-(N-((2,4-diamino-6-pteridinyl)methyl)amino)benzoic acid include:
The scientific applications of 4-(N-((2,4-diamino-6-pteridinyl)methyl)amino)benzoic acid include:
The compound’s systematic IUPAC name is 4-(N-((2,4-diamino-6-pteridinyl)methyl)amino)benzoic acid, reflecting its core structural features: a pteridine ring substituted at the 6-position with an aminomethyl group, linked via a secondary amine to a para-substituted benzoic acid moiety [1]. This name precisely denotes the connectivity—the 6-methylaminopteridine unit bonded to the 4-aminobenzoic acid group.
Synonyms arise from pharmacological and chemical contexts:
Table 1: Synonym Mapping | Systematic Name | Pharmacological Context | Chemical Context | |-------------------------|------------------------------|------------------------| | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | Methotrexate metabolite | 4-Amino-4-deoxypteroic acid |
The molecular formula is C₁₄H₁₃N₇O₂, with a molar mass of 311.31 g/mol for the neutral free acid form [1]. Its sodium salt derivative, used to enhance solubility, has the formula C₁₄H₁₂N₇O₂Na (molar mass: 333.28 g/mol) [6] [7]. The structure comprises two planar domains:
Stereochemically, the molecule lacks chiral centers but exhibits conformational flexibility:
Table 2: Molecular Features Across Derivatives | Form | Molecular Formula | Key Structural Modifications | |-----------|------------------------|----------------------------------| | Free acid | C₁₄H₁₃N₇O₂ | –COOH group, protonated amine | | Sodium salt | C₁₄H₁₂N₇O₂Na | Carboxylate (–COO⁻Na⁺), enhances hydrophilicity | | N-Methylated analog | C₁₅H₁₅N₇O₂ | Methylation at the linker amine (–N(CH₃)–) [2] [3] |
The molecule exhibits complex tautomerism and resonance, critical for its biochemical interactions:
Pteridine Ring Tautomerism:
Resonance in the Benzoic Acid Moiety:
Electronic Effects of the Linker:
Table 3: Dominant Tautomeric Forms | Site | Tautomer 1 | Tautomer 2 | Biological Implication | |----------|-----------------|-----------------|------------------------------| | Pteridine C2/C4 | Amino (NH₂) | Imino (=NH) | Alters hydrogen-bonding with target enzymes | | Benzoic acid | Neutral (–COOH) | Anionic (–COO⁻) | Affects membrane permeability |
These structural nuances define its physicochemical behavior, such as solubility patterns and intermolecular interactions in biological matrices [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: